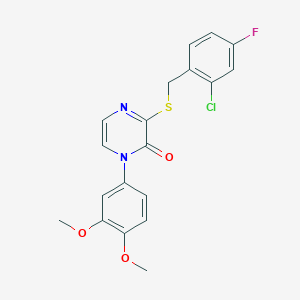

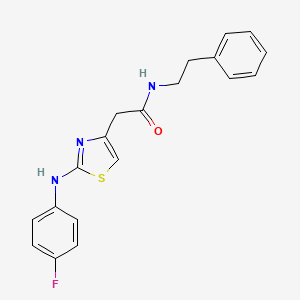

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide" is a derivative of the benzothiazole family, which is known for its potential antitumor activity. Research has been focused on synthesizing various derivatives to enhance their efficacy against cancer cell lines, including resistant forms of cancer. The presence of a fluorine atom and the thiazole ring in the structure suggests that this compound may have significant biological activity, as seen in similar compounds studied in the provided papers .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of an aminophenyl with a thiazole or thiadiazole derivative. For instance, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was achieved by reacting 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic ring systems . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes could be inferred, suggesting a multi-step process involving cyclization, acetylation, and substitution reactions.

Molecular Structure Analysis

The molecular structure of related compounds shows a significant degree of planarity and the presence of intermolecular interactions such as hydrogen bonds and π interactions, which contribute to the stability of the crystalline form. For example, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed a 'V' shaped conformation with angles between the aromatic planes around 84°, stabilized by various intermolecular interactions . These structural features are crucial for the biological activity of the compounds as they can affect the binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives is influenced by the presence of substituents on the aromatic rings. Fluorinated benzothiazoles, for example, have shown potent cytotoxicity in vitro due to their ability to interact with cellular targets. The introduction of a fluorine atom can affect the electronic distribution within the molecule, potentially enhancing its biological activity . The reactivity of "this compound" would likely be influenced by the fluorine atom and the thiazole ring, which could participate in various chemical reactions relevant to its antitumor activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and aromatic systems typically confers good stability and a certain degree of solubility in organic solvents, which is important for their pharmacokinetic properties. The lead compound 6b from the N-(4-(3-aminophenyl(thiazol-2-yl)acetamide family demonstrated good pharmacokinetic properties, which is indicative of favorable physical and chemical properties for this class of compounds . The specific properties of "this compound" would need to be empirically determined, but it is reasonable to expect similar characteristics given its structural similarities to the compounds studied.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitumor Agents

Synthesis of Fluorine-Containing Compounds as Potential Antibacterial Agents

Fluorine atoms, when incorporated into pharmaceuticals, often enhance the biological activity and metabolic stability of the molecules. A study highlighted the synthesis of new molecules containing fluorine, such as 4-fluorophenyl groups, demonstrating promising antibacterial activities (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). This research indicates the potential for designing molecules with enhanced biological activities by incorporating fluorine and thiazole motifs.

Antitumor Activities of Fluorinated Compounds

The development of novel antitumor agents is a critical area of medicinal chemistry. Research on compounds structurally similar to your query, including fluorinated motifs, has shown significant antitumor activity. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their cytotoxic properties in vitro, with some derivatives demonstrating potent activity against human breast cancer cell lines (Hutchinson, I. et al., 2001). These findings suggest that the incorporation of fluorophenyl and thiazole groups into molecules could lead to the development of new anticancer therapies.

Antimicrobial Activity

Sulfide and Sulfone Derivatives for Antimicrobial Applications

Research on derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has shown that these compounds possess significant antimicrobial properties against various bacterial and fungal strains (Badiger, N. et al., 2013). This underscores the potential of thiazole-based compounds in developing new antimicrobial agents.

Fluorescence and Molecular Probes

Dual Fluorescence Effects for Biological Applications

The study of 2-amino-1,3,4-thiadiazole derivatives has revealed interesting dual fluorescence effects, which could be harnessed for biological imaging and as molecular probes. These effects are attributed to specific molecular aggregation and charge transfer processes, highlighting the potential of such compounds in molecular medicine and biology (Budziak, I. et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

2-aminothiazole derivatives have been found to decrease drug resistance and reduce unpleasant side effects, making them desirable for anticancer drug discovery .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have a broad pharmacological spectrum . They have been found to possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Pharmacokinetics

The 2-aminothiazole scaffold, which this compound is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Result of Action

2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

It’s known that the efficacy of 2-aminothiazole derivatives can be influenced by various factors, including the presence of other drugs, the patient’s health status, and genetic factors .

Eigenschaften

IUPAC Name |

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-19-23-17(13-25-19)12-18(24)21-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOLXAFOZXWOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

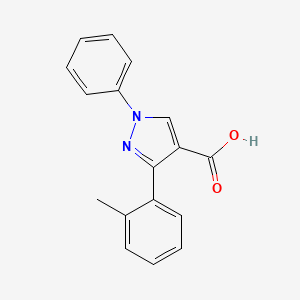

![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)

![N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3010275.png)

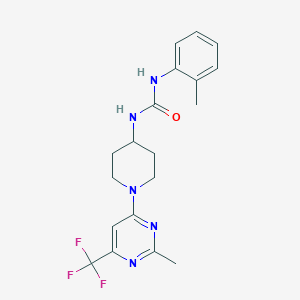

![1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B3010277.png)

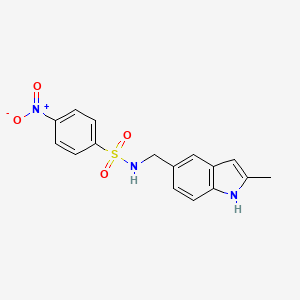

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B3010282.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B3010285.png)

![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)